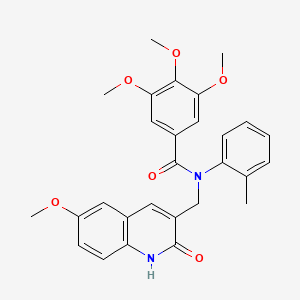![molecular formula C14H17N3O2 B7705661 2-Methyl-N-((tetrahydrofuran-2-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide CAS No. 570361-17-0](/img/structure/B7705661.png)
2-Methyl-N-((tetrahydrofuran-2-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-N-((tetrahydrofuran-2-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide, also known as MI-2, is a small molecule inhibitor that has gained significant attention in recent years due to its potential in cancer treatment. MI-2 has been shown to selectively inhibit the activity of a protein called menin, which is involved in the development and progression of certain types of cancer.
Mechanism of Action
2-Methyl-N-((tetrahydrofuran-2-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide works by binding to menin, a protein that plays a key role in the development and progression of cancer. Menin is involved in the regulation of gene expression, and is overexpressed in many types of cancer. By inhibiting the activity of menin, 2-Methyl-N-((tetrahydrofuran-2-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide can block the growth and proliferation of cancer cells.
Biochemical and physiological effects:
2-Methyl-N-((tetrahydrofuran-2-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to inhibiting the activity of menin, 2-Methyl-N-((tetrahydrofuran-2-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the formation of new blood vessels that are necessary for tumor growth.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-Methyl-N-((tetrahydrofuran-2-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide is its specificity for menin, which makes it a potentially powerful tool for studying the role of this protein in cancer development and progression. However, like all small molecule inhibitors, 2-Methyl-N-((tetrahydrofuran-2-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide has limitations in terms of its effectiveness and toxicity. Further research is needed to determine the optimal dosage and administration schedule for 2-Methyl-N-((tetrahydrofuran-2-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide, as well as its potential side effects.
Future Directions
There are several potential directions for future research on 2-Methyl-N-((tetrahydrofuran-2-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide. One area of interest is the development of new formulations or delivery methods that can improve the efficacy and safety of the drug. Another area of focus is the identification of biomarkers that can predict which patients are most likely to benefit from 2-Methyl-N-((tetrahydrofuran-2-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide treatment. Finally, there is a need for additional preclinical and clinical studies to further explore the potential of 2-Methyl-N-((tetrahydrofuran-2-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide as a cancer therapy.
Synthesis Methods
The synthesis of 2-Methyl-N-((tetrahydrofuran-2-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide involves several steps, including the formation of a key intermediate compound, followed by a series of chemical reactions to produce the final product. The exact method of synthesis is beyond the scope of this paper, but it has been described in detail in several research articles.
Scientific Research Applications
2-Methyl-N-((tetrahydrofuran-2-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting the growth and proliferation of cancer cells. In particular, 2-Methyl-N-((tetrahydrofuran-2-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide has been shown to be effective against acute myeloid leukemia (AML), a type of blood cancer that is difficult to treat with existing therapies.
properties
IUPAC Name |
2-methyl-N-(oxolan-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-10-13(17-7-3-2-6-12(17)16-10)14(18)15-9-11-5-4-8-19-11/h2-3,6-7,11H,4-5,8-9H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXSNTOYUNANRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7705579.png)
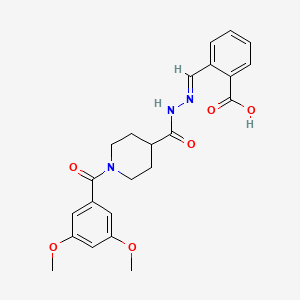

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide](/img/structure/B7705619.png)
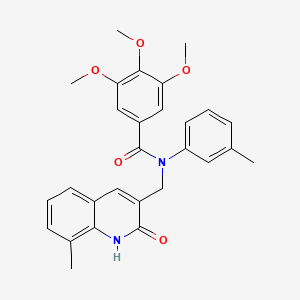

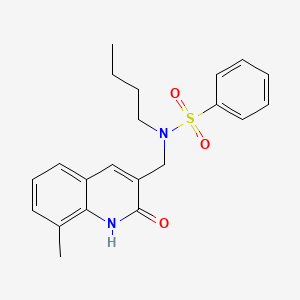
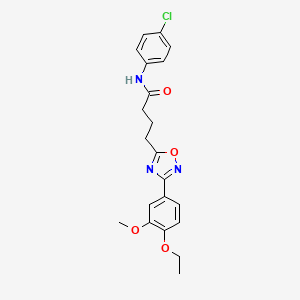
![N-[2-(methylsulfanyl)phenyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7705641.png)


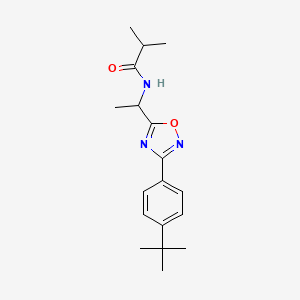
![1-(5-chloro-2-ethoxybenzenesulfonyl)-N-[(furan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7705669.png)
